molecular formula C7H16Cl3N3 B2832578 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride CAS No. 2137783-30-1

2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride

Cat. No.: B2832578
CAS No.: 2137783-30-1
M. Wt: 248.58
InChI Key: ZWDMEOKKYMVTAN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, related to 2-(2-ethyl-1H-imidazol-1-yl)ethan-1-amine trihydrochloride, have been researched for their effectiveness as corrosion inhibitors. For instance, halogen-substituted imidazoline derivatives have shown potential in protecting mild steel in acidic environments. These compounds demonstrated significant inhibitory performance, as confirmed through various tests, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).

Synthesis of Functional Monomers and Polymers

Imidazolyl derivatives are utilized in the synthesis of selective methacryloylating agents. Their ability to discriminate between amino and hydroxyl groups makes them valuable for preparing multifunctional monomers and polymers. Such compounds can react rapidly with amines and selectively with specific groups, as seen in studies involving 2-[(1-imidazolyl)formyloxy]ethyl methacrylate (Ranucci, Grigolini, & Ferruti, 2003).

Analytical Chemistry Applications

Imidazole derivatives have been employed in the development of methods for amino compound determination using high-performance liquid chromatography. They can form sensitively fluorescent derivatives, useful for analyzing various compounds, including biological and wastewater samples (You et al., 2006).

Diazotransfer Reagents

Compounds like imidazole-1-sulfonyl azide hydrochloride serve as diazotransfer reagents. They act as "diazo donors" in converting primary amines into azides and other compounds. Their properties of being shelf-stable, inexpensive, and convenient make them advantageous in various synthetic processes (Goddard-Borger & Stick, 2007).

Electrochemical Studies

Related imidazoline compounds have been analyzed for their electrochemical behavior, particularly as corrosion inhibitors in acid media. These studies provide insights into the efficiency and mechanism of corrosion inhibition, contributing to the understanding of metal protection (Cruz et al., 2004).

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds are used as medications and are generally safe under the supervision of a healthcare provider, while others may be toxic or have other hazardous properties .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an important area of research in the future.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.3ClH/c1-2-7-9-4-6-10(7)5-3-8;;;/h4,6H,2-3,5,8H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDMEOKKYMVTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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